Galanthaminone

Descripción general

Descripción

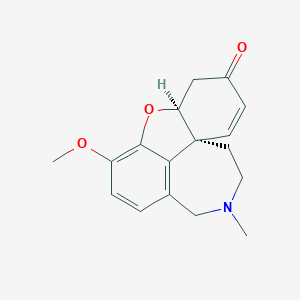

Galanthaminone (CAS: 510-77-0), also known as (-)-Narwedine or Narwedin, is a naturally occurring alkaloid derived from plants such as Leucojum aestivum (snowdrop). It belongs to the Amaryllidaceae family of alkaloids and is structurally characterized by the molecular formula C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol .

Actividad Biológica

Galanthaminone is a derivative of galantamine, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily as an acetylcholinesterase inhibitor , which increases the levels of acetylcholine (ACh) in the synaptic cleft by preventing its breakdown. This mechanism is crucial in enhancing cholinergic neurotransmission, particularly in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

- Cholinergic Enhancement : this compound enhances cholinergic function by:

- Neuroprotective Effects : In addition to its cholinergic actions, this compound exhibits antioxidant properties that may protect neurons from oxidative stress. It acts as a scavenger for reactive oxygen species, contributing to its neuroprotective profile .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of galantamine, involving hepatic metabolism primarily through cytochrome P450 enzymes. Key points include:

- Absorption : this compound is well-absorbed when administered orally.

- Metabolism : It undergoes extensive hepatic metabolism with multiple pathways leading to various metabolites.

- Excretion : The compound is excreted mainly through urine, both as unchanged drug and metabolites .

Clinical Efficacy

A significant body of research has documented the efficacy of galantaminone in cognitive enhancement and neuroprotection:

- A two-year randomized controlled trial demonstrated that long-term treatment with galantaminone significantly reduced cognitive decline in patients with mild to moderate AD. The study reported a mean change in the Mini-Mental State Examination (MMSE) scores favoring the this compound group compared to placebo (−1.41 vs. −2.14) .

- Another study highlighted that galantaminone not only improved cognitive scores but also reduced mortality rates among treated patients (hazard ratio = 0.58) compared to placebo .

Case Studies

Several case studies have illustrated the benefits of galantaminone in clinical settings:

- In one observational study involving patients with varying degrees of dementia, subjective improvements were noted in cognitive function and daily living activities among those treated with galantaminone, although objective measures varied .

- Anecdotal evidence suggests that galantaminone may also assist in reducing alcohol consumption in relapse scenarios, indicating its potential utility beyond cognitive disorders .

Comparative Efficacy

The following table summarizes key findings from various studies comparing the efficacy of this compound against placebo:

| Study Type | Sample Size | Mean MMSE Change (Gal vs Placebo) | Mortality Rate (Gal vs Placebo) |

|---|---|---|---|

| Long-term RCT | 2045 | -1.41 vs -2.14 (P<0.001) | 3.2% vs 5.5% (P=0.011) |

| Cognitive Function Assessment | 5095 | -3.15 (P<0.00001) | Not reported |

| Case Studies | Varies | Subjective improvements noted | Not applicable |

Aplicaciones Científicas De Investigación

Efficacy in Cognitive Function

Numerous studies have demonstrated the effectiveness of galantaminone in improving cognitive function in patients with mild to moderate Alzheimer's disease. A meta-analysis showed that treatment with galantaminone significantly improved scores on the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) compared to placebo .

Impact on Daily Living Activities

Galanthaminone has also been shown to enhance daily living activities among AD patients. In a randomized controlled trial, patients receiving galantaminone demonstrated improved independence and reduced caregiver distress compared to those receiving placebo .

Potential in Other Cognitive Disorders

Beyond Alzheimer's disease, galantaminone is being investigated for its potential benefits in other cognitive impairments, such as those associated with Down syndrome and metabolic syndrome. Its cholinergic properties may help mitigate cognitive decline related to obesity and metabolic dysfunction .

Use as a Oneirogen

Recent studies suggest that galantaminone may enhance REM sleep and facilitate lucid dreaming, positioning it as a potential oneirogenic agent. This application could have implications for therapies aimed at improving sleep quality and dream recall .

Case Studies and Clinical Experience

A series of case studies involving patients with various forms of dementia demonstrated subjective improvements in cognition and daily functioning following treatment with galantaminone. Although objective measures did not always reflect these benefits, caregivers reported enhanced quality of life for patients .

| Patient Age | Diagnosis | Treatment Duration | Reported Outcomes |

|---|---|---|---|

| 57 | Alzheimer's Disease | 12 months | Improved independence and cognition |

| 75 | Vascular Dementia | 6 months | Reduced agitation and improved mood |

| 90 | Lewy Body Dementia | 8 months | Enhanced daily living activities |

Safety Profile and Adverse Effects

This compound is generally well-tolerated; however, some patients may experience gastrointestinal side effects such as nausea and vomiting. Long-term studies suggest these adverse effects are often transient and manageable .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Galanthaminone in laboratory settings?

this compound synthesis typically involves bromination, oxidation, and reduction steps. For example, brominated intermediates like 6-bromo-3,4-dimethoxybenzaldehyde are synthesized and further oxidized to form the final compound . Characterization relies on high-resolution nuclear magnetic resonance (NMR) spectroscopy (e.g., J = 24/s coupling constants for structural confirmation) and high-performance liquid chromatography (HPLC) for purity assessment (>98% purity is standard) .

Table 1: Common Analytical Techniques for this compound

Q. How is this compound utilized in preclinical studies of Alzheimer’s disease?

this compound acts as a competitive, reversible acetylcholinesterase (AChE) inhibitor, increasing synaptic acetylcholine levels. Preclinical studies use in vitro enzyme inhibition assays (e.g., Ellman’s method) with IC₅₀ values typically ≤1 μM, and in vivo models like scopolamine-induced memory impairment in rodents . Doses range from 1–5 mg/kg intraperitoneally, with cognitive improvements measured via Morris water maze or passive avoidance tests .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic (PK) data for this compound across species?

Contradictions in PK data (e.g., plasma half-life variability between rodents and primates) require meta-analytical approaches. Use the I² statistic to quantify heterogeneity (>50% indicates significant variability) and subgroup analyses to identify species-specific metabolic pathways (e.g., rapid conversion to epigalanthamine in mice vs. slower metabolism in primates) . Adjust for covariates like hepatic enzyme activity using multivariate regression .

Q. What experimental design considerations optimize this compound’s efficacy in neuroprotection studies?

Key factors include:

- Dose-Response Curves : Test concentrations from 0.1–10 μM in neuronal cell lines (e.g., SH-SY5Y) to avoid off-target effects at high doses .

- Combination Therapies : Pair with antioxidants (e.g., melatonin) to mitigate oxidative stress, as shown in co-treatment models reducing Aβ toxicity by 40% .

- Endpoint Selection : Use biomarkers like AChE activity (measured spectrophotometrically at 412 nm) and tau phosphorylation (Western blot) .

Q. How should researchers address discrepancies in reported IC₅₀ values for this compound’s AChE inhibition?

Discrepancies may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols per the Cochrane Handbook:

- Use recombinant human AChE (rhAChE) to minimize inter-species variability.

- Validate results via blinded replicates and report confidence intervals (e.g., IC₅₀ = 0.56 μM, 95% CI: 0.52–0.60 μM) .

- Compare with positive controls (e.g., donepezil) to calibrate assay sensitivity .

Q. What strategies are effective for analyzing this compound’s role in modulating gut microbiota-immunotherapy interactions?

In oncology models, this compound’s synergy with gut bacteria (e.g., Actinomyces_sp_ICM47) enhances anti-PD-1 therapy efficacy. Use multi-omics approaches:

- 16S rRNA Sequencing : Identify bacterial taxa correlated with this compound metabolism.

- Metabolomics : Quantify fecal this compound and its metabolites (e.g., this compound peak at 0.25–0.5 mcg/mL in plasma ).

- Survival Analysis : Apply Kaplan-Meier curves and Cox proportional hazards models to assess median progression-free survival (PFS: 15.18 vs. 9.33 months; p = 0.029) .

Q. How can researchers critically evaluate contradictory findings in this compound’s neuroprotective vs. cytotoxic effects?

Systematic reviews (PRISMA guidelines) and in silico docking studies (e.g., AutoDock Vina) help clarify mechanism-specific effects. For example:

- Neuroprotection : AChE inhibition (Ki = 0.8 nM) reduces Aβ plaque formation .

- Cytotoxicity : High doses (>50 μM) induce ROS generation in primary neurons. Validate via MTT assays and ROS probes (e.g., DCFH-DA) .

Q. Methodological Guidance

Q. What statistical methods are recommended for analyzing heterogeneity in this compound studies?

- Higgins’ I² : Quantify heterogeneity (e.g., I² > 75% indicates high variability in meta-analyses) .

- Random-Effects Models : Account for between-study variance when pooling data from diverse experimental setups .

- Sensitivity Analysis : Exclude outliers (e.g., studies using non-standardized AChE sources) to assess robustness .

Q. How should researchers document experimental protocols for reproducibility?

Follow the Truman State University Chemistry Guidelines:

Comparación Con Compuestos Similares

Pharmacological Role

Galanthaminone is a competitive, reversible acetylcholinesterase (AChE) inhibitor, enhancing cholinergic neurotransmission by preventing the breakdown of acetylcholine.

Physicochemical Properties

- Purity : ≥99.53% (HPLC)

- Storage : Stable at -20°C for up to 2 years; solutions should be used within one month .

Pharmacological Activity

AChE Inhibition

- This compound: Reversible inhibition with competitive kinetics; used in research for memory disorders .

- Galanthamine : Clinically approved for Alzheimer’s; higher potency due to hydroxyl group enhancing AChE binding .

- Lycorine : Minimal AChE activity; primarily studied for anticancer properties .

Pharmacokinetic Differences

- This compound: Metabolite of galanthamine in animals; plasma peak at 24 hours (0.25–0.5 µg/mL) .

- Galanthamine: Rapid absorption (Tmax = 2 hours); metabolized to this compound and epigalanthamine .

- Lycorine : Poor bioavailability due to low solubility .

Natural Abundance and Extraction

Propiedades

IUPAC Name |

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,14H,7-10H2,1-2H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENVUHCAYXAROT-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168190 | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-77-0, 1668-86-6 | |

| Record name | Narwedine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4aR,8aR)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galanthaminone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Narwedine, (+/-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aR*,8aR*)-4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aR,8aR)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6H-Benzofuro[3a,3,2-ef][2]benzazepin-6-one, 4a,5,9,10,11,12-hexahydro-3-methoxy-11-methyl-, (4aS,8aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARWEDINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATP706417H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NARWEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38CR9WB857 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.